molecular formula C17H31NO3 B4137166 2-[3-(cyclohexylamino)-1-methyl-3-oxopropyl]-5-methylhexanoic acid

2-[3-(cyclohexylamino)-1-methyl-3-oxopropyl]-5-methylhexanoic acid

Cat. No. B4137166
M. Wt: 297.4 g/mol
InChI Key: BLHDTATYKOMPBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(cyclohexylamino)-1-methyl-3-oxopropyl]-5-methylhexanoic acid, also known as CMH, is a synthetic compound that has been extensively studied for its potential use in scientific research. CMH is a derivative of the amino acid leucine and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-[3-(cyclohexylamino)-1-methyl-3-oxopropyl]-5-methylhexanoic acid is not fully understood, but it is believed to involve the activation of the mammalian target of rapamycin (mTOR) signaling pathway. This pathway is involved in the regulation of protein synthesis, cell growth, and metabolism. This compound has been shown to activate mTOR signaling in a variety of cell types, leading to increased protein synthesis and cell growth.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. In addition to its role in protein synthesis, this compound has been shown to increase glucose uptake in skeletal muscle cells and improve insulin sensitivity in obese mice. This compound has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in neurons.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-[3-(cyclohexylamino)-1-methyl-3-oxopropyl]-5-methylhexanoic acid in lab experiments is its ability to stimulate protein synthesis in a variety of cell types. This makes this compound a valuable tool for studying the mechanisms of protein synthesis and the role of leucine in this process. However, there are also limitations to using this compound in lab experiments. For example, the synthesis of this compound is a complex process that requires specialized equipment and expertise in organic chemistry. Additionally, the effects of this compound on different cell types and in different experimental conditions may vary, making it difficult to draw definitive conclusions from experiments.

Future Directions

There are many potential future directions for research on 2-[3-(cyclohexylamino)-1-methyl-3-oxopropyl]-5-methylhexanoic acid. One area of interest is the role of this compound in the regulation of metabolism and energy balance. This compound has been shown to increase glucose uptake and improve insulin sensitivity, suggesting that it may have potential as a treatment for metabolic disorders such as diabetes. Another area of interest is the neuroprotective effects of this compound. Further research is needed to understand the mechanisms underlying these effects and to determine whether this compound could be used to treat neurological disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has a variety of biochemical and physiological effects, including its ability to stimulate protein synthesis and improve insulin sensitivity. While there are limitations to using this compound in lab experiments, it remains a valuable tool for studying the mechanisms of protein synthesis and the role of leucine in this process. Future research on this compound may lead to new treatments for metabolic and neurological disorders.

Scientific Research Applications

2-[3-(cyclohexylamino)-1-methyl-3-oxopropyl]-5-methylhexanoic acid has been studied extensively for its potential use in scientific research. One of the primary applications of this compound is in the study of protein synthesis. This compound has been shown to stimulate protein synthesis in a variety of cell types, including skeletal muscle cells and neurons. This makes this compound a valuable tool for studying the mechanisms of protein synthesis and the role of leucine in this process.

properties

IUPAC Name

2-[4-(cyclohexylamino)-4-oxobutan-2-yl]-5-methylhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31NO3/c1-12(2)9-10-15(17(20)21)13(3)11-16(19)18-14-7-5-4-6-8-14/h12-15H,4-11H2,1-3H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHDTATYKOMPBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C(C)CC(=O)NC1CCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-(cyclohexylamino)-1-methyl-3-oxopropyl]-5-methylhexanoic acid
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2-[3-(cyclohexylamino)-1-methyl-3-oxopropyl]-5-methylhexanoic acid
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2-[3-(cyclohexylamino)-1-methyl-3-oxopropyl]-5-methylhexanoic acid
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2-[3-(cyclohexylamino)-1-methyl-3-oxopropyl]-5-methylhexanoic acid
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2-[3-(cyclohexylamino)-1-methyl-3-oxopropyl]-5-methylhexanoic acid
Reactant of Route 6
2-[3-(cyclohexylamino)-1-methyl-3-oxopropyl]-5-methylhexanoic acid

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